molecular formula C11H9ClFN3O B8806753 2-chloro-5-fluoro-N-(2-methoxyphenyl)pyrimidin-4-amine

2-chloro-5-fluoro-N-(2-methoxyphenyl)pyrimidin-4-amine

Cat. No. B8806753
M. Wt: 253.66 g/mol
InChI Key: QKSDUHOYIQEDPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-fluoro-N-(2-methoxyphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H9ClFN3O and its molecular weight is 253.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-5-fluoro-N-(2-methoxyphenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-fluoro-N-(2-methoxyphenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-chloro-5-fluoro-N-(2-methoxyphenyl)pyrimidin-4-amine

Molecular Formula

C11H9ClFN3O

Molecular Weight

253.66 g/mol

IUPAC Name

2-chloro-5-fluoro-N-(2-methoxyphenyl)pyrimidin-4-amine

InChI

InChI=1S/C11H9ClFN3O/c1-17-9-5-3-2-4-8(9)15-10-7(13)6-14-11(12)16-10/h2-6H,1H3,(H,14,15,16)

InChI Key

QKSDUHOYIQEDPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC=C2F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with 2,4-dichloro-5-fluoropyrimidine (0.84 g, 5 mmol), 2-methoxylaniline (0.61 g, 5 mmol) and dioxane (5 mL). The reaction mixture was heated at 85° C. overnight. The reaction was cooled down and diluted with acetonitrile/water, stirred for 30 min. and filtered. The collected solid was re-suspended in acetonitrile/water, stirred and filtered to give a 2-chloro-5-fluoro-N-(2-methoxyphenyl)pyrimidin-4-amine (0.9 g, 70% yield). To a seal tube was added 2-chloro-5-fluoro-N-(2-methoxyphenyl)pyrimidin-4-amine (254 mg), 3-methoxyaniline (500 mg, 4 eq.) and dioxane (5 mL). The mixture was heated to 130° C. overnight. The reaction mixture was cooled and partitioned between EtOAc and water. The organic layer was concentrated; the residue was triturated with a 1:1 mixture of dichloromethane and acetonitrile, then filtered to give the title product as a white solid (150 mg).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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